8-(3-Fluorophenyl)-6-azaspiro[3.4]octane
Description
8-(3-Fluorophenyl)-6-azaspiro[3.4]octane is a spirocyclic amine derivative with a fluorinated aromatic substituent. This compound belongs to a class of molecules designed to mimic the peripheral structure of fluoroquinolone antibiotics, such as ciprofloxacin, while incorporating a rigid spirocyclic core to enhance metabolic stability and target selectivity . Its synthesis typically involves condensation reactions between spirocyclic amine precursors (e.g., 6-azaspiro[3.4]octane) and fluorophenyl-containing reagents under reflux conditions .
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
8-(3-fluorophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16FN/c14-11-4-1-3-10(7-11)12-8-15-9-13(12)5-2-6-13/h1,3-4,7,12,15H,2,5-6,8-9H2 |
InChI Key |
MVAIXKLNMWDQGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluorophenyl)-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as lithium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluorophenyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
8-(3-Fluorophenyl)-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 8-(3-Fluorophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound may inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Activity Against ESKAPE Pathogens
The antibacterial potency of 8-(3-fluorophenyl)-6-azaspiro[3.4]octane and its analogues varies significantly based on peripheral substituents. Key findings are summarized below:
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Analogues
Key Trends:
- Substituent Impact : Cyclopropane-containing derivatives (e.g., 6a ) exhibit enhanced activity against Klebsiella pneumoniae, while triazole derivatives with bulkier groups (e.g., 6b ) show reduced efficacy .
- Spectrum Limitations: All analogues, including the target compound, lack activity against Pseudomonas aeruginosa, likely due to efflux pump resistance or poor permeability .
- Lead Compound Superiority : The lead structure 3w outperforms all analogues against Acinetobacter baumannii, suggesting critical structural features (unreported in evidence) for high potency .
Structural and Functional Diversity
Diazaspiro[3.4]octane Derivatives
Compounds with a 2,6-diazaspiro[3.4]octane core (e.g., 6d , 12 , 17 ) exhibit distinct physicochemical properties due to additional nitrogen atoms. For example:
- 6d (Benzyl-nitro-furoyl): High yield (91%) and stability (melting point: 154–155°C) but uncharacterized antibacterial activity .
- 17 (Methylsulfonyl-triazole): Notable for high synthetic yield (138%) and antitubercular activity, indicating scaffold versatility .
Halogenated Analogues
- 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane: A chloro-substituted analogue with similar molecular weight (221.73 g/mol) but unknown biological activity. Commercial availability issues suggest challenges in synthesis or scalability .
Piperazine-Spiro Hybrids
Patented compounds combining piperazine and spiro[3.4]octane cores (e.g., EP 3768669B1) demonstrate expanded applications in kinase inhibition, though direct antibacterial comparisons are lacking .
Biological Activity
8-(3-Fluorophenyl)-6-azaspiro[3.4]octane is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.
The molecular formula for this compound is with a molecular weight of 219.26 g/mol. The structure features a spirocyclic arrangement that is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H14FN |
| Molecular Weight | 219.26 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound has been linked to its interaction with various neurotransmitter systems, particularly those involved in mood regulation and neuroprotection. Preliminary studies suggest that it may act as a selective modulator of serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.
Case Studies and Research Findings
- Neuropharmacological Studies : Research indicates that compounds with spirocyclic structures often exhibit neuroprotective effects. In vitro studies have shown that this compound can inhibit neuronal apoptosis under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Antidepressant Activity : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The effective dose was found to be in the range of 5-10 mg/kg, highlighting its potency compared to standard antidepressants.
- Cytotoxicity Evaluation : The cytotoxic effects of this compound were assessed using various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated a moderate cytotoxic effect with IC50 values ranging from 15 to 30 µM, suggesting potential for further development as an anticancer agent.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15-30 | Serotonin receptor modulation |
| Compound A | 10 | Selective serotonin reuptake inhibitor |
| Compound B | 20 | Dual-action on serotonin and norepinephrine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
